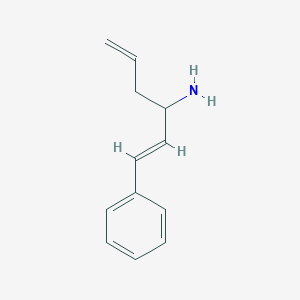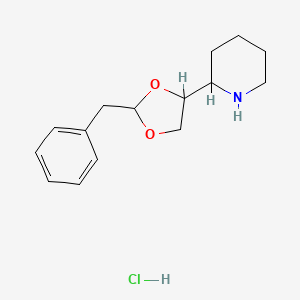
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride is a chemical compound that features a dioxolane ring substituted with a benzyl group and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride typically involves the reaction of benzyl chloride with piperidine to form a benzylpiperidine intermediate. This intermediate is then reacted with a dioxolane derivative under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of fully saturated dioxolane derivatives.
Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the dioxolane ring may participate in hydrogen bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxane
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane acetate
Uniqueness
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in aqueous media, making it more suitable for biological studies compared to its non-salt counterparts.
Eigenschaften
CAS-Nummer |
7457-33-2 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
2-(2-benzyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-6-12(7-3-1)10-15-17-11-14(18-15)13-8-4-5-9-16-13;/h1-3,6-7,13-16H,4-5,8-11H2;1H |
InChI-Schlüssel |
RTRRLGMLGDRPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2COC(O2)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



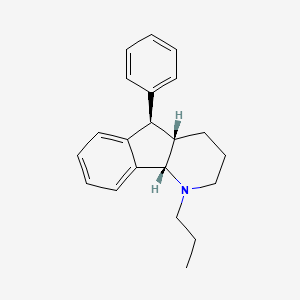
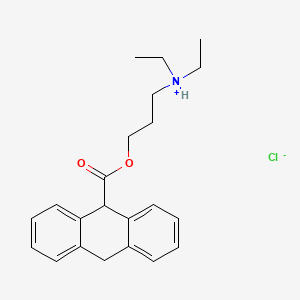
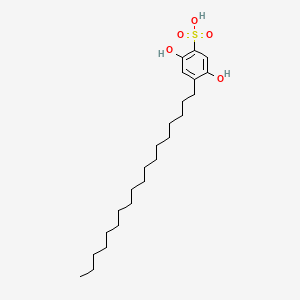

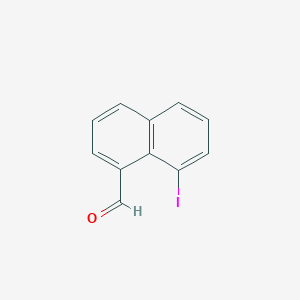
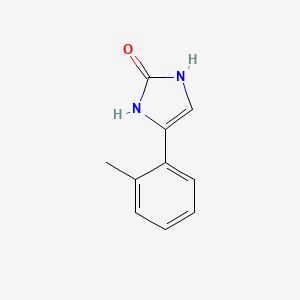


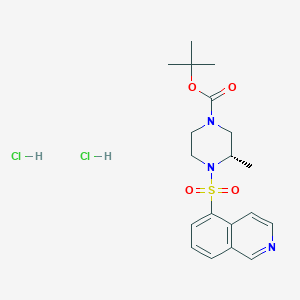
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
